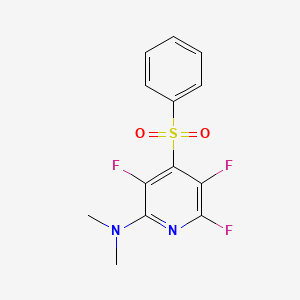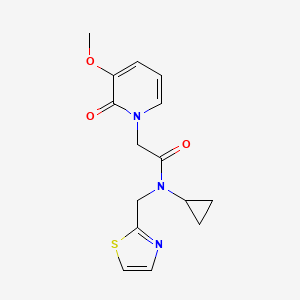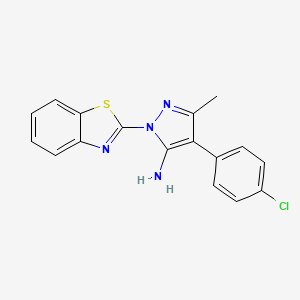![molecular formula C20H25N3O2 B5580503 9-(6-methyl-2-phenylpyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5580503.png)
9-(6-methyl-2-phenylpyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(6-methyl-2-phenylpyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.19467705 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
Compounds structurally related to spirolactams, such as 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, have been explored for their antihypertensive properties. These compounds showed significant activity in lowering blood pressure, predominantly through peripheral alpha 1-adrenoceptor blockade, indicating potential applications in the management of hypertension (Clark et al., 1983).
Enantioselective Syntheses
The enantioselective total syntheses of naturally occurring alkaloids employing strategies that include spirocyclic compounds as intermediates highlight the importance of these structures in organic synthesis. These methodologies offer efficient routes to complex molecules with potential biological activities (Pandey et al., 2011).
Electrocatalytic Oxidation Applications
Spirocyclic N-oxyl radicals have been utilized in the electrocatalytic oxidation of diols and alcohols to produce optically active lactones and ketones, respectively. These findings are crucial for developing asymmetric synthesis methods, offering a pathway to synthesize enantiomerically pure compounds (Kashiwagi et al., 2003).
Anticancer and Antidiabetic Agents
Exploratory studies on spirocyclic derivatives, including those related to 1-oxa-9-azaspiro[5.5]undecane, have identified compounds with significant activity against specific strains of cancer and diabetes. This research indicates the potential of spirocyclic compounds in the development of novel therapeutics for these diseases (Lukin et al., 2022).
Bioavailability and Toxicity Profiling
Computational studies have been conducted on impurities related to spirocyclic compounds to assess their bioavailability and toxicity. These investigations are vital for understanding the pharmacological profiles of new drug candidates and ensuring their safety in therapeutic applications (Pillai & Bhaskar, 2022).
Eigenschaften
IUPAC Name |
9-(6-methyl-2-phenylpyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-14-18(22-19(21-15)16-6-3-2-4-7-16)23-11-9-20(10-12-23)17(24)8-5-13-25-20/h2-4,6-7,14,17,24H,5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXDFMAGGDCQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCC4(CC3)C(CCCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 9-(3,5-dichloro-2-hydroxybenzylidene)-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5580426.png)
![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-3-pyridinylpropanamide](/img/structure/B5580441.png)
![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}quinolin-2(1H)-one](/img/structure/B5580446.png)
![3-methyl-6-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyridazine](/img/structure/B5580463.png)

![5-ethyl-4,6-dimethyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B5580475.png)
![5-(2,4-dichlorophenyl)-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5580480.png)


![(4aR*,8aR*)-2-(methylsulfonyl)-7-[(5-propyl-2-furyl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5580509.png)
![(3aS*,7aR*)-2-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]carbonyl}-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5580513.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5580516.png)
